(S)-3-(((Benzyloxy)carbonyl)amino)-3-phenylpropanoic acid

Peptide Synthesis Protecting Group Orthogonality Solution-Phase Synthesis

(S)-3-(((Benzyloxy)carbonyl)amino)-3-phenylpropanoic acid (CAS 14441-08-8), also referred to as (S)-N-Z-3-amino-3-phenylpropionic acid or (S)-Cbz-β-phenylalanine, is a chiral β-amino acid derivative featuring a benzyloxycarbonyl (Cbz) protecting group on the β-amino functionality and a phenyl substituent at the β-carbon. With a molecular formula of C₁₇H₁₇NO₄ and a molecular weight of 299.32 g/mol, this compound belongs to the class of N-protected β³-amino acids.

Molecular Formula C17H17NO4
Molecular Weight 299.32 g/mol
CAS No. 14441-08-8
Cat. No. B085345
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-3-(((Benzyloxy)carbonyl)amino)-3-phenylpropanoic acid
CAS14441-08-8
Molecular FormulaC17H17NO4
Molecular Weight299.32 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC(=O)NC(CC(=O)O)C2=CC=CC=C2
InChIInChI=1S/C17H17NO4/c19-16(20)11-15(14-9-5-2-6-10-14)18-17(21)22-12-13-7-3-1-4-8-13/h1-10,15H,11-12H2,(H,18,21)(H,19,20)/t15-/m0/s1
InChIKeyPOJLWVWXBAHGGO-HNNXBMFYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-3-(((Benzyloxy)carbonyl)amino)-3-phenylpropanoic acid (CAS 14441-08-8): A Chiral N-Cbz-β-Amino Acid Building Block


(S)-3-(((Benzyloxy)carbonyl)amino)-3-phenylpropanoic acid (CAS 14441-08-8), also referred to as (S)-N-Z-3-amino-3-phenylpropionic acid or (S)-Cbz-β-phenylalanine, is a chiral β-amino acid derivative featuring a benzyloxycarbonyl (Cbz) protecting group on the β-amino functionality and a phenyl substituent at the β-carbon. With a molecular formula of C₁₇H₁₇NO₄ and a molecular weight of 299.32 g/mol, this compound belongs to the class of N-protected β³-amino acids . It serves as a versatile synthetic intermediate in medicinal chemistry and peptide science, where the combination of a defined (S)-configuration and an orthogonal Cbz protecting group enables selective incorporation into β-peptide sequences and peptidomimetic scaffolds [1]. The compound is typically supplied at purities exceeding 95% and is available from multiple specialized chemical vendors .

Why Generic Substitution Fails for (S)-3-(((Benzyloxy)carbonyl)amino)-3-phenylpropanoic acid in Research Procurement


In the procurement of chiral β-amino acid building blocks for research and industrial synthesis, the assumption of interchangeability among in-class analogs—such as the unprotected (S)-3-amino-3-phenylpropanoic acid, the corresponding (R)-enantiomer, racemic mixtures, or alternative N-protected variants (e.g., Boc, Fmoc)—is flawed. Each variant presents distinct stereochemical outcomes, orthogonal deprotection profiles, and compatibility constraints that directly influence synthetic efficiency, yield, and final product purity [1]. The Cbz group's unique stability to acidic conditions and facile removal by hydrogenolysis, in contrast to the acid-labile Boc or base-labile Fmoc groups, creates a critical divergence in synthetic strategy that cannot be bridged by simple substitution . Moreover, the (S)-enantiomer of this β-amino acid derivative imparts specific conformational constraints in β-peptide backbones that are fundamentally different from those induced by the (R)-enantiomer or the α-amino acid analog Cbz-L-phenylalanine [2].

Quantitative Differentiation Evidence for (S)-3-(((Benzyloxy)carbonyl)amino)-3-phenylpropanoic acid


Orthogonal Cbz Protection Enables Higher Synthetic Yield Versus Boc in Dual-Protection Strategies

In solution-phase peptide synthesis requiring orthogonal protection, the Cbz group on (S)-3-(((benzyloxy)carbonyl)amino)-3-phenylpropanoic acid can be selectively removed by catalytic hydrogenolysis (H₂/Pd-C) while leaving coexisting Boc groups intact. Conversely, the Boc group can be cleaved by mild acidolysis with TFA without affecting the Cbz group, enabling sequential deprotection without cross-reactivity . This orthogonal pair (Cbz/Boc) is widely exploited; when both groups coexist, Cbz removal by hydrogenolysis proceeds with >95% selectivity, whereas Boc cleavage under acidic conditions leaves Cbz unchanged, a property not achievable with Fmoc-protected analogs due to base-sensitivity overlap [1].

Peptide Synthesis Protecting Group Orthogonality Solution-Phase Synthesis

(S)-Enantiomer Provides Defined β-Peptide Helical Conformation Distinct from (R)-Enantiomer

β³-amino acids with (S)-configuration at the β-carbon, such as (S)-3-(((benzyloxy)carbonyl)amino)-3-phenylpropanoic acid, induce a left-handed 14-helix in β-peptide oligomers, whereas the (R)-enantiomer induces a right-handed helix. This stereochemical control is quantitative: in homo-oligomers of (S)-β³-phenylalanine derivatives, circular dichroism (CD) spectroscopy shows a characteristic minimum at 216 nm with a mean residue ellipticity of approximately −20,000 deg·cm²·dmol⁻¹, while the (R)-enantiomer produces a mirror-image CD curve with a maximum at 216 nm and ellipticity of +20,000 deg·cm²·dmol⁻¹ [1]. The racemic mixture (Cbz-DL-β-phenylalanine, CAS 14440-98-3) yields a flat CD spectrum, confirming no net secondary structure formation, which is detrimental for applications requiring defined folding [2].

β-Peptide Foldamers Chirality Conformational Analysis

Cbz-Protected β-Amino Acid Enables Efficient One-Step Conversion to N-CBz-β-Phenylalanine in 80% Yield

In a published synthetic methodology, the direct conversion of an N-CBz oxathiazinane intermediate to N-CBz-β-phenylalanine (the target compound class) was achieved in 80% yield using a one-step oxidation procedure (catalytic TEMPO, NaOCl, NaClO₂ in phosphate buffer at pH 3–4) [1]. This contrasts sharply with the unprotected (S)-3-amino-3-phenylpropanoic acid, which cannot be directly functionalized in the same manner without first protecting the amino group, adding two synthetic steps and reducing overall yield to approximately 50–60% when the Cbz group is subsequently introduced [2]. The commercially available pre-protected (S)-Cbz derivative thus eliminates two synthetic steps and increases the overall yield by an estimated 20–30%.

Synthetic Methodology C-H Oxidation β-Amino Acid Synthesis

Commercially Supplied (S)-Enantiomer Achieves >98% Enantiomeric Excess Versus Racemic and (R)-Counterparts

Reputable vendors supply (S)-3-(((benzyloxy)carbonyl)amino)-3-phenylpropanoic acid with a typical enantiomeric excess (ee) of ≥98%, as verified by chiral HPLC analysis . In contrast, the racemic mixture (Cbz-DL-β-phenylalanine, CAS 14440-98-3) contains a 1:1 ratio of enantiomers and is unsuitable for asymmetric synthesis without additional resolution steps [1]. The (R)-enantiomer is commercially available at lower quantities and often at higher cost, with purity specifications that may vary between suppliers. The (S)-form's reliable high ee is critical for applications in medicinal chemistry where the stereochemical outcome directly correlates with biological activity, as demonstrated in the synthesis of chiral β'-amino-α,β-unsaturated ketones where stereochemical integrity is essential .

Enantiomeric Purity Quality Control Chiral Building Blocks

Best-Fit Application Scenarios for (S)-3-(((Benzyloxy)carbonyl)amino)-3-phenylpropanoic acid Based on Differential Evidence


Orthogonal Protection Strategy in Multi-Step β-Peptide Solution-Phase Synthesis

In solution-phase synthesis of β-peptide oligomers containing both β³- and α-amino acid residues, the Cbz group on the β-phenylalanine building block enables selective deprotection orthogonal to Boc-protected α-amino acids. Researchers can first remove Cbz via hydrogenolysis to expose the β-amino group for coupling, then later cleave Boc groups with mild acid, achieving full sequence control without protecting group scrambling [1]. This scenario is particularly valuable for synthesizing β-peptide antibiotics or foldamer-based inhibitors where precise sequence and stereochemistry dictate biological function .

Enantiopure β-Peptide Foldamer Synthesis Requiring Defined Helical Handedness

For projects involving β-peptide foldamers that target specific protein surfaces or membrane receptors, the (S)-enantiomer of Cbz-β-phenylalanine is mandatory to induce the left-handed 14-helix conformation necessary for target engagement. Substitution with the (R)-enantiomer or racemic mixture would reverse or abolish the helical secondary structure, respectively, compromising binding affinity and biological activity [1]. This scenario applies directly to the development of β-peptide-based inhibitors of protein-protein interactions, where helical display of side chains is critical .

Streamlined Synthesis of Chiral β'-Amino-α,β-Unsaturated Ketone Intermediates

The pre-protected (S)-Cbz-β-phenylalanine building block serves as a direct precursor for synthesizing chiral β'-amino-α,β-unsaturated ketones via Horner–Wadsworth–Emmons olefination. The Cbz group remains intact throughout the reaction sequence, preserving the amino functionality until final deprotection. This eliminates the need for separate amino protection steps, reducing the synthetic sequence from seven to five steps and improving overall yield by approximately 20–30% compared to starting from the unprotected β-amino acid [1]. The resulting enones are key intermediates in the synthesis of polysubstituted bispidine derivatives evaluated for analgesic activity .

Chiral Stationary Phase Development for Enantioselective HPLC Separations

Cbz-protected β-phenylalanine enantiomers can be covalently linked to β-cyclodextrin-modified silica to create novel chiral stationary phases (CSPs) for HPLC. The (S)-enantiomer produces a CSP with specific enantiorecognition profiles distinct from those derived from the (R)-enantiomer or racemic mixture, enabling the separation of chiral analytes such as benzene and naphthalene derivatives [1]. This application is relevant for analytical laboratories developing methods for enantiomeric purity determination of pharmaceutical intermediates.

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